molecular formula C11H9FN2O3 B13656686 Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Cat. No.: B13656686
M. Wt: 236.20 g/mol
InChI Key: SGQNIRABWABWMI-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a fluoro group at the fourth position, a formyl group at the third position, and an ethyl ester at the sixth position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formylation: The formyl group can be added through a Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 4-fluoro-3-carboxy-1H-indazole-6-carboxylate.

    Reduction: Ethyl 4-fluoro-3-hydroxymethyl-1H-indazole-6-carboxylate.

    Substitution: Ethyl 4-substituted-3-formyl-1H-indazole-6-carboxylate.

Scientific Research Applications

Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluoro group can enhance binding affinity, while the formyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:

    Ethyl 4-chloro-3-formyl-1H-indazole-6-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 4-bromo-3-formyl-1H-indazole-6-carboxylate: Similar structure but with a bromo group instead of a fluoro group.

    Ethyl 4-methyl-3-formyl-1H-indazole-6-carboxylate: Similar structure but with a methyl group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-2-17-11(16)6-3-7(12)10-8(4-6)13-14-9(10)5-15/h3-5H,2H2,1H3,(H,13,14)

InChI Key

SGQNIRABWABWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O

Origin of Product

United States

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